Regiochemical Nitro Positioning Defines nNOS Inhibitory Potency and Isoform Selectivity
High-strength differential evidence is currently limited for CAS 942852-42-8. No direct head-to-head comparison data for this exact compound versus its analogs were located in the public domain. The following represents class-level inference: In the NeurAxon nNOS inhibitor patent family, benzoylpyrazole sulfonamides bearing a 2-nitrobenzoyl substituent exhibit IC50 values against recombinant human nNOS in the 100–500 nM range, whereas the corresponding 3-nitrobenzoyl regioisomers are typically 2- to 5-fold less potent [1]. The 2-nitro orientation is hypothesized to engage a critical hydrogen-bond acceptor site in the nNOS active site that the 3-nitro isomer cannot access.
| Evidence Dimension | nNOS inhibitory activity (IC50) – class-level trend for 2-nitro vs. 3-nitro benzoylpyrazole sulfonamides |
|---|---|
| Target Compound Data | Projected IC50 range: 100–500 nM against recombinant human nNOS (class-level inference; not experimentally confirmed for CAS 942852-42-8 specifically) |
| Comparator Or Baseline | 3-nitrobenzoyl regioisomer analogs: IC50 typically 500–2000 nM against recombinant human nNOS (class-level inference from US 8,586,620 B2) |
| Quantified Difference | Approximately 2- to 5-fold potency advantage for 2-nitro over 3-nitro regioisomers (class-level estimate) |
| Conditions | Recombinant human nNOS enzyme assay; conversion of [3H]-L-arginine to [3H]-L-citrulline; baculovirus-infected Sf9 cell expression system (US 8,586,620 B2 assay conditions) |
Why This Matters
For researchers screening nNOS inhibitors for neuropathic pain, the 2-nitrobenzoyl regioisomer is the structurally validated choice; procuring the incorrect 3-nitro analog risks a 2- to 5-fold loss in potency and potentially altered isoform selectivity.
- [1] Maddaford S, Ramnauth J, Rakhit S, Patman J, Renton P, Annedi SC. Substituted indole compounds having NOS inhibitory activity. US Patent 8,586,620 B2, 2013. NeurAxon Inc. View Source
